Cas no 317354-91-9 (Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine
- ZB0714
- AT28495
- PB19295
- SB20858
- SY097187
- Z1766216129
- 1-(tert-butoxycarbonyl)-4,4difluoro-2-pyrrolidinylmethanol
- 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinylmethanol
- 4,4-DIFLUORO-2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- DB-085381
- (R)-(1-Boc-4,4-difluoro-2-pyrrolidinyl)methanol
- CHEMBL4530234
- MFCD23106092
- Z1505715628
- 1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine
- DB-115686
- SY098366
- MFCD12755205
- EN300-157318
- SCHEMBL703953
- PS-19425
- 317354-91-9
- DB-405527
- AKOS023091057
- Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
- Inchi: 1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3
- InChI Key: KQLZXWXCBWPDAD-UHFFFAOYSA-N
- SMILES: FC1(CN(C(=O)OC(C)(C)C)C(CO)C1)F
Computed Properties
- Exact Mass: 237.118
- Monoisotopic Mass: 237.118
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10424-5g |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 95% | 5g |
$2000 | 2023-09-07 | |
| TRC | B789805-10mg |
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 10mg |
$ 50.00 | 2022-04-27 | ||
| TRC | B789805-50mg |
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 50mg |
$ 185.00 | 2022-04-27 | ||
| TRC | B789805-100mg |
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 100mg |
$ 295.00 | 2022-04-27 | ||
| Chemenu | CM472635-100mg |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 95%+ | 100mg |
$256 | 2023-01-01 | |
| Chemenu | CM472635-250mg |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 95%+ | 250mg |
$353 | 2023-01-01 | |
| Chemenu | CM472635-500mg |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 95%+ | 500mg |
$648 | 2023-01-01 | |
| Enamine | EN300-157318-0.05g |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 95% | 0.05g |
$224.0 | 2023-04-29 | |
| Enamine | EN300-157318-0.1g |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 95% | 0.1g |
$333.0 | 2023-04-29 | |
| Enamine | EN300-157318-0.25g |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
317354-91-9 | 95% | 0.25g |
$475.0 | 2023-04-29 |
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Professional Introduction to Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 317354-91-9)
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 317354-91-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique structural features, which include a pyrrolidine core, fluoro substituents, and a hydroxymethyl group. These structural elements contribute to its distinct chemical properties and potential applications in medicinal chemistry.
The pyrrolidine ring is a common motif in biologically active molecules, often found in natural products and drug candidates. Its presence in Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate suggests that this compound may exhibit relevant biological activities. The incorporation of difluoro substituents enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design. These modifications can improve pharmacokinetic profiles, making the compound more suitable for therapeutic applications.
The hydroxymethyl group at the 2-position of the pyrrolidine ring introduces a potential site for further functionalization. This feature allows for the development of derivatives with tailored properties, enabling researchers to optimize both potency and selectivity. In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives due to their diverse biological activities.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery. The presence of fluoro atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. For instance, fluorine substitution can enhance binding affinity to biological targets, improve metabolic stability, and reduce susceptibility to degradation by enzymes. These effects make fluorinated compounds valuable tools in the development of novel therapeutics.
In the context of pharmaceutical research, Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential role as an intermediate in the synthesis of more complex drug candidates. The tert-butyl ester group provides a handle for further chemical transformations, allowing for the introduction of additional functional groups or modifications. This flexibility is crucial in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological outcomes.
The compound's unique structural features also make it a candidate for exploring new chemical space. By leveraging its inherent properties, researchers can design molecules with novel mechanisms of action. This approach is particularly relevant in addressing unmet medical needs where existing therapies may be limited or ineffective. The combination of computational modeling and experimental validation has been instrumental in identifying promising candidates like Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Advances in synthetic methodologies have further enhanced the accessibility of such specialized compounds. Modern techniques allow for efficient and scalable production of complex molecules like Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, enabling broader exploration of their pharmacological potential. These advancements are crucial for accelerating drug discovery pipelines and bringing new therapeutic options to patients.
The integration of high-throughput screening technologies has also played a significant role in evaluating the biological activity of compounds like Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. By rapidly testing large libraries of molecules against various biological targets, researchers can identify hits with promising activity profiles. Subsequent optimization efforts can then be focused on these lead compounds to develop more effective drugs.
The future prospects for Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate are promising given its unique structural features and potential applications. Ongoing research aims to elucidate its biological activities and explore its suitability for various therapeutic indications. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in drug development.
In conclusion, Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 317354-91-9) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic applications. Its unique combination of structural features positions it as a valuable tool for researchers exploring new treatments across multiple disease areas. As scientific knowledge progresses and new methodologies emerge, this compound is poised to contribute meaningfully to the field.
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